N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide
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Overview
Description
N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide is a synthetic compound derived from the amino acids leucine and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of L-leucine and L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane at low temperatures to ensure the protection of the amino groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or halogenated derivatives.
Scientific Research Applications
N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays
Mechanism of Action
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine
- N-[(1,1-Dimethylethoxy)carbonyl]-L-Homoserine
- N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide is unique due to its specific combination of leucine and phenylalanine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions and effects are desired .
Properties
Molecular Formula |
C20H31N3O4 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H31N3O4/c1-13(2)11-16(23-19(26)27-20(3,4)5)18(25)22-15(17(21)24)12-14-9-7-6-8-10-14/h6-10,13,15-16H,11-12H2,1-5H3,(H2,21,24)(H,22,25)(H,23,26) |
InChI Key |
LAKZMSJQUGGBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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